molecular formula C6H4IN3 B13670660 3-Iodo-6-methylpyrazine-2-carbonitrile

3-Iodo-6-methylpyrazine-2-carbonitrile

Cat. No.: B13670660
M. Wt: 245.02 g/mol
InChI Key: ZJGCBEOYGWXUMW-UHFFFAOYSA-N
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Description

3-Iodo-6-methylpyrazine-2-carbonitrile is a halogenated pyrazine derivative featuring an iodine atom at position 3, a methyl group at position 6, and a nitrile group at position 2. Pyrazine-based carbonitriles are critical intermediates in medicinal chemistry and materials science due to their electronic properties and versatility in cross-coupling reactions. The iodine substituent enhances reactivity in Suzuki-Miyaura or Ullmann-type couplings, while the methyl group contributes to steric and lipophilic effects .

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

3-iodo-6-methylpyrazine-2-carbonitrile

InChI

InChI=1S/C6H4IN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3

InChI Key

ZJGCBEOYGWXUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C#N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methylpyrazine-2-carbonitrile typically involves the iodination of 6-methylpyrazine-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-6-methylpyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyrazine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the iodine atom and the cyano group can influence its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the pyrazine-carbonitrile core but differ in substituents, leading to variations in physicochemical properties and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Iodo-6-methylpyrazine-2-carbonitrile I (3), CH₃ (6), CN (2) C₆H₄IN₃ 245.02 Cross-coupling precursor
3-Chloro-6-iodopyrazine-2-carbonitrile Cl (3), I (6), CN (2) C₅HClIN₃ 266.43 Halogen exchange reactions
5-Chloro-6-methyl-2-pyrazinecarbonitrile Cl (5), CH₃ (6), CN (2) C₆H₄ClN₃ 153.57 Intermediate in kinase inhibitors
3-Amino-6-cyclopropyl-pyrazine-2-carbonitrile NH₂ (3), cyclopropyl (6), CN (2) C₈H₈N₄ 160.18 Bioactive scaffold in drug discovery
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile Cl (5,6), OCH₂CH₃ (3), CN (2) C₇H₅Cl₂N₃O 234.05 Agrochemical applications
Key Observations:
  • Halogen vs. Alkyl/Amino Groups: The iodine in this compound increases molecular weight and polarizability compared to chlorine in 5-Chloro-6-methyl-2-pyrazinecarbonitrile .
  • Positional Effects : Substitutents at position 3 (e.g., iodine, chlorine) directly influence electronic properties of the nitrile group at position 2, altering reactivity in nucleophilic substitutions .

Physicochemical and Spectroscopic Properties

  • Melting Points : While data for this compound is unavailable, analogs like 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile (CAS 126728-21-0) exhibit melting points >200°C, suggesting high stability due to halogenation .
  • IR/NMR Trends :
    • Nitrile stretching in IR: ~2,220 cm⁻¹ (consistent across analogs) .
    • Methyl groups in ¹H NMR: δ 2.24–2.37 ppm (e.g., 3-Iodo-6-methyl vs. 5-Chloro-6-methyl compounds) .

Medicinal Chemistry

Pyrazine-carbonitriles are prevalent in drug discovery. For example:

  • 5-Chloro-6-methyl-2-pyrazinecarbonitrile (CAS 1260672-01-2) is a key intermediate in kinase inhibitor synthesis, leveraging its electron-withdrawing groups for target binding .
  • 3-Amino-6-cyclopropyl-pyrazine-2-carbonitrile demonstrates antimicrobial activity, attributed to the cyclopropyl group’s conformational rigidity .

Material Science

Heavy halogens like iodine enhance charge-transfer properties in organic semiconductors. The methyl group in this compound may improve solubility in nonpolar solvents .

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